molecular formula C10H6N2O2 B3357773 (1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE CAS No. 75204-45-4

(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE

Cat. No. B3357773
CAS RN: 75204-45-4
M. Wt: 186.17 g/mol
InChI Key: JHTAPTBUBVOOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzopyrano(3,4-d)imidazol-4(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a fused ring system that contains both imidazole and coumarin moieties. The unique structure of benzopyrano(3,4-d)imidazol-4(1H)-one makes it an attractive target for synthesis and research.

Scientific Research Applications

  • Synthesis and Structural Elucidation :

    • A novel synthetic strategy was developed for substituted Benzopyrano[3,4-d]imidazol-4(3H)-ones, starting from 3-nitrocoumarin N-functionalized amidines. These compounds were found to exist in multiple tautomeric structures, which were identified through structural elucidation methods (Beccalli, Contini, & Trimarco, 2003).
    • A detailed study on the tautomeric equilibria of these compounds was conducted, combining DFT calculations and NMR experiments to assign preferred tautomeric forms in solution (Contini, Nava, & Trimarco, 2006).
  • Biological Evaluation and Potential Applications :

    • The synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs were conducted, revealing their potent anti-inflammatory and antioxidant activities. These compounds demonstrated significant inhibitory effects against cyclooxygenase enzymes and good DPPH scavenging activity (Shankar et al., 2017).
    • Research into fused Benzopyranoimidazolones revealed their potential as benzodiazepine receptor affinity agents, though none of the tested compounds showed detectable affinity in this context (Colotta et al., 1998).
  • Pharmacokinetic Profiles and DNA Interactions :

    • Investigations into the pharmacokinetic profiles of Benzopyranoimidazolone derivatives revealed their potential as orally active anticancer agents. Studies also included DNA-binding assessments, suggesting interactions with DNA base pairs, indicative of possible therapeutic applications (Singh, Luxami, & Paul, 2020).
    • The Ruthenium(II) complexes of Benzopyranoimidazolones were synthesized and characterized. These complexes showed intercalative binding with calf-thymus DNA, indicating their potential in DNA interaction studies and possibly as anticancer drugs (Liu et al., 2004).
  • Heterocyclic Compound Synthesis :

    • Research has been conducted on the synthesis of various heterocyclic compounds incorporating the Benzopyrano[3,4-d]imidazol-4(1H)-one unit. These compounds have been evaluated for their potential as anticancer agents, highlighting the versatility of this chemical structure in medicinal chemistry (Mohareb et al., 2020).

properties

IUPAC Name

3H-chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTAPTBUBVOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226181
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75204-45-4
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075204454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE
Reactant of Route 2
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.